5-Methyl-5-phenyl-2,3-piperazinedione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22g/mol |
IUPAC Name |
5-methyl-5-phenylpiperazine-2,3-dione |
InChI |
InChI=1S/C11H12N2O2/c1-11(8-5-3-2-4-6-8)7-12-9(14)10(15)13-11/h2-6H,7H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
GQTXDGOSINSYTF-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CNC(=O)C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 5 Phenyl 2,3 Piperazinedione and Analogous 2,3 Piperazinedione Systems
Retrosynthetic Approaches to the 2,3-Piperazinedione (B147188) Core Structure
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available, or easily synthesized precursors. For the 2,3-piperazinedione scaffold, two primary retrosynthetic disconnections are commonly considered.
The most conventional approach involves two C-N bond disconnections across the amide functionalities of the heterocyclic ring. This pathway simplifies the 2,3-piperazinedione core into two key synthons: a 1,2-diamine and an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalate (B1200264). For the specific target, 5-Methyl-5-phenyl-2,3-piperazinedione, this retrosynthesis leads to 1-phenyl-1-methylethane-1,2-diamine as the critical precursor that carries the C-5 substituents.
Strategies for Constructing the 2,3-Piperazinedione Ring System
The formation of the 2,3-piperazinedione ring is the pivotal step in the synthesis. Various strategies have been developed to achieve this, primarily centered around cyclocondensation and multi-component reactions.
Cyclocondensation Reactions of Precursor Molecules
The most direct and widely employed method for constructing the 2,3-piperazinedione ring is the cyclocondensation reaction between a 1,2-diamine and a derivative of oxalic acid. In the context of synthesizing this compound, this involves the reaction of 1-phenyl-1-methylethane-1,2-diamine with a reagent like diethyl oxalate.
The reaction typically proceeds by the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the oxalate ester. This process forms two amide bonds, resulting in the closure of the six-membered ring. The reaction is often carried out at elevated temperatures in a suitable solvent, such as ethanol (B145695) or toluene (B28343), and may be facilitated by the removal of the alcohol byproduct (e.g., ethanol) to drive the equilibrium towards product formation.
Multi-component Reaction Pathways for Scaffold Assembly
Multi-component reactions (MCRs) offer a powerful and atom-economical alternative for assembling complex heterocyclic scaffolds like piperazinediones. nih.govwindows.net These reactions combine three or more starting materials in a single synthetic operation to form the final product, which incorporates substantial portions of all reactants. nih.gov
For instance, Ugi-type MCRs are well-established for the synthesis of related 2,5-diketopiperazines and can be adapted for 2,3-piperazinedione systems. nih.govnih.govmdpi.com A conceptual MCR for a 2,3-piperazinedione could involve the reaction of an amine, an aldehyde or ketone, an isocyanide, and a suitable fourth component that incorporates the adjacent carbonyl functionality. The convergence and efficiency of MCRs make them an attractive modern strategy for generating libraries of substituted piperazinediones. mdpi.com
Optimization of Ring Closure Conditions and Yields
The efficiency of the ring closure step is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing the yield and purity of the desired 2,3-piperazinedione. researchgate.netresearchgate.net
In cyclocondensation reactions, the choice of the oxalic acid derivative can influence reactivity. While diethyl oxalate is common, more reactive species like oxalyl chloride can be used under different conditions, often at lower temperatures in the presence of a non-nucleophilic base to scavenge the HCl byproduct. The solvent choice can also be critical; polar aprotic solvents may favor the reaction kinetics, while the use of a Dean-Stark apparatus with a solvent like toluene can be effective for removing volatile byproducts.
The table below illustrates how reaction parameters can be varied to optimize the yield of a generic cyclization reaction, based on principles found in the literature. nih.gov
| Entry | Oxalate Derivative | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl Oxalate | Ethanol | 78 (reflux) | None | 55 |
| 2 | Diethyl Oxalate | Toluene | 110 (reflux) | p-TSA (cat.) | 72 |
| 3 | Oxalyl Chloride | DCM | 0 to 25 | Triethylamine | 85 |
| 4 | Dimethyl Oxalate | Methanol | 65 (reflux) | None | 60 |
Introduction and Stereocontrol of Substituents at the C-5 Position (Methyl and Phenyl)
In the synthesis of this compound, the introduction of the methyl and phenyl substituents at the C-5 position is not achieved by modifying the pre-formed piperazinedione ring. Instead, these substituents are incorporated into one of the key building blocks prior to the ring-forming cyclization step. The most logical and efficient strategy is to use a precursor that already contains the desired stereocenter.
The key precursor is the chiral 1,2-diamine, specifically (R)- or (S)-1-phenyl-1-methylethane-1,2-diamine. The synthesis of this diamine in an enantiomerically pure form is the critical step that dictates the absolute stereochemistry of the final product.
Diastereoselective and Enantioselective Synthesis Approaches
Achieving stereocontrol at the C-5 position of the piperazinedione ring translates to the challenge of synthesizing the chiral diamine precursor with high enantiopurity. Several advanced asymmetric synthesis methodologies can be applied to this end. google.comthieme.de
One effective method involves the highly regioselective and stereospecific ring-opening of a chiral aziridine (B145994). nih.gov For example, a suitably substituted chiral aziridine can be opened with an amine nucleophile to yield the desired 1,2-diamine with high fidelity.
Another powerful approach is the use of asymmetric catalysis. This can involve the enantioselective reduction of a prochiral enamine or the asymmetric addition of a nucleophile to an imine. For instance, the catalytic asymmetric reduction of a corresponding nitro enamine can produce chiral 1,2-diamino derivatives with high enantiomeric excess. thieme.de Chiral auxiliaries, such as the readily available (R)- or (S)-1-phenylethylamine (α-PEA), are also frequently used to direct the stereochemical outcome of a reaction, after which the auxiliary can be cleaved to reveal the desired chiral product. mdpi.com
The table below summarizes representative catalytic systems that have been developed for the synthesis of chiral amines and diamines, which are foundational for producing the required precursor. nih.govnih.govrsc.org
| Catalytic Method | Catalyst/Ligand Type | Typical Substrate | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru- or Rh-phosphine complexes | Prochiral imines/enamines | High enantioselectivity (ee) |
| Asymmetric Transfer Hydrogenation | Chiral diamine-metal complexes | Ketones/Imines | Mild conditions |
| Organocatalytic Addition | Chiral phosphoric acids/amines | Addition to imines | Metal-free synthesis |
| Asymmetric Cyclization | Cu-chiral bisphosphine complexes | Unsaturated amines | Creates multiple stereocenters nih.gov |
By employing these stereoselective strategies to synthesize the chiral 1-phenyl-1-methylethane-1,2-diamine, subsequent cyclocondensation with an oxalate derivative directly yields this compound as a single enantiomer.
Regioselective Functionalization of the Piperazinedione Ring
Regioselective functionalization is a critical aspect of synthesizing complex molecules, allowing for the precise introduction of chemical groups at specific positions on a molecular scaffold. For the this compound ring, the key positions for functionalization are the two nitrogen atoms (N-1 and N-4) and the carbon atoms of the heterocyclic ring.
The differential reactivity of the two nitrogen atoms, which are part of amide-like linkages, is a primary driver of regioselectivity. The N-1 and N-4 positions can be selectively functionalized through reactions such as alkylation and acylation. The choice of reaction conditions, the nature of the substituent at the C-5 position, and the potential use of protecting groups can direct incoming electrophiles to one nitrogen over the other. For instance, in related heterocyclic systems, the nature of an N-substituent has been shown to be a determining factor in directing metallation and subsequent functionalization to specific ring positions. rsc.org
Functionalization of the carbon backbone, particularly at the C-6 position, is more complex. Strategies may involve the generation of an enolate or an equivalent nucleophile adjacent to one of the carbonyl groups, followed by reaction with an electrophile. The success of such a strategy depends on the ability to control the site of deprotonation in an unsymmetrical system. Advanced techniques like directed metalation, drawing from methodologies applied to other heteroaromatic systems, could offer a pathway for C-H functionalization. nih.gov For example, iridium-catalyzed C-H borylation has been used for the regioselective functionalization of benzothiadiazole, providing a versatile handle for further modifications. nih.gov While not directly demonstrated on piperazinediones, these methods provide a conceptual framework for future exploration.
| Target Position | Reaction Type | Example Reagents/Conditions | Controlling Factors |
|---|---|---|---|
| N-1 / N-4 | N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr) with a base (e.g., NaH, K₂CO₃) | Steric hindrance from C-5 substituents; protecting group strategy. |
| N-1 / N-4 | N-Acylation | Acyl chlorides or anhydrides with a base (e.g., Et₃N, Pyridine) | Electronic effects of existing substituents; reaction temperature. |
| C-6 | α-Alkylation | Strong base (e.g., LDA) followed by an electrophile (e.g., alkyl halide) | Formation and stability of the enolate; kinetic vs. thermodynamic control. |
| Phenyl Group | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination) | Directing effect of the piperazinedione substituent. |
Derivatization Strategies for Structural Modification of 2,3-Piperazinediones
Derivatization of a core molecular structure is essential for developing structure-activity relationships (SAR) in medicinal chemistry and for fine-tuning the physicochemical properties of a compound. For a pre-formed this compound ring, derivatization can be achieved by modifying the nitrogen atoms or the appended phenyl group.
N-substitution is a common and effective derivatization strategy. The amide nitrogens can be targeted with a variety of electrophiles to install alkyl, benzyl (B1604629), or aryl groups. For example, in the synthesis of other phenylpiperazine derivatives, N-substitution reactions are carried out using reagents like alkyl halides or benzyl chlorides in the presence of a base such as potassium carbonate. nih.gov This approach allows for the introduction of diverse functional groups, modulating properties like solubility, lipophilicity, and metabolic stability.
Modification of the phenyl ring at the C-5 position offers another avenue for structural diversification. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be employed. The existing piperazinedione heterocycle will act as a substituent on the phenyl ring, directing incoming electrophiles to the ortho, meta, or para positions based on its electronic properties.
| Modification Site | Strategy | Example Reagents | Expected Outcome |
|---|---|---|---|
| N-1 or N-4 | N-Alkylation | Propargyl bromide, Ethyl bromoacetate | Introduction of functionalized alkyl chains. |
| N-1 or N-4 | N-Arylation | Arylboronic acids (Chan-Lam coupling) | Attachment of various aryl or heteroaryl rings. |
| N-1 or N-4 | N-Sulfonylation | Tosyl chloride (TsCl) | Formation of a sulfonamide linkage. |
| C-5 Phenyl Ring | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a bromine atom for further cross-coupling reactions. |
Analytical Techniques for Monitoring Reaction Progress and Purity
The synthesis of this compound and its derivatives requires robust analytical methods to monitor the reaction progress, characterize intermediates, and confirm the purity of the final products. A combination of chromatographic and spectroscopic techniques is typically employed.
Thin-Layer Chromatography (TLC) is a rapid and indispensable tool for monitoring the progress of a reaction in real-time. By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively observe the consumption of reactants and the formation of new products. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information. It separates the components of a reaction mixture and provides the mass-to-charge ratio of each component, allowing for the confirmation of the molecular weight of the desired product and the identification of any intermediates or byproducts. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary technique for unambiguous structure elucidation. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule. nih.gov Two-dimensional NMR techniques can be used to establish connectivity between atoms. This is crucial for confirming the regioselectivity of functionalization reactions.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. By using a calibrated detector, HPLC can provide a quantitative measure of purity (e.g., >95%). nih.gov When chiral stationary phases are used (Chiral HPLC), this technique can also be used to determine the enantiomeric purity of the synthesized compound. nih.gov
| Technique | Purpose | Information Provided |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Qualitative assessment of reactant consumption and product formation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Reaction monitoring and product identification | Molecular weight of components in a mixture. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity assessment | Detailed molecular structure, connectivity, and confirmation of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination | Quantitative purity of the final compound; enantiomeric excess with chiral columns. |
Advanced Spectroscopic Characterization and Elucidation of 2,3 Piperazinedione Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 5-Methyl-5-phenyl-2,3-piperazinedione is anticipated to display a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region, approximately between δ 7.2 and 7.5 ppm. The exact chemical shifts and multiplicities would be influenced by the substitution pattern and electronic effects of the piperazinedione ring.
The methyl protons are expected to produce a singlet at a characteristic upfield shift, likely in the range of δ 1.5-1.8 ppm. The protons on the piperazinedione ring itself, specifically the methylene (B1212753) protons at the C-6 position and the N-H protons, would exhibit signals whose chemical shifts are sensitive to the solvent and concentration. The methylene protons would likely appear as a multiplet, and the N-H protons as broad singlets that can be exchanged with D₂O.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl H | 7.2-7.5 | m | - |
| N-H | Variable (broad) | s | - |
| CH₂ (Piperazine ring) | ~3.0-4.0 | m | - |
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. For this compound, distinct signals are expected for each carbon atom. The two carbonyl carbons (C-2 and C-3) would be the most downfield, typically appearing in the δ 165-175 ppm region. The quaternary carbon (C-5) bearing the methyl and phenyl groups would also be significantly downfield, likely around δ 60-70 ppm.
The carbons of the phenyl ring would generate a set of signals between δ 125 and 140 ppm, with the ipso-carbon (the one attached to the piperazinedione ring) being distinct. The methylene carbon (C-6) is expected in the δ 40-50 ppm range, and the methyl carbon would be the most upfield, typically below δ 30 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C-2, C-3) | 165-175 |
| Phenyl C (ipso) | 135-145 |
| Phenyl C | 125-130 |
| Quaternary C (C-5) | 60-70 |
| CH₂ (C-6) | 40-50 |
To confirm the assignments from 1D NMR and to establish the connectivity of atoms, a suite of 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity within the phenyl ring and potentially between the N-H and adjacent CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the relative stereochemistry at the C-5 position by observing through-space interactions between the methyl or phenyl protons and protons on the piperazinedione ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperazinedione derivatives involve the cleavage of the ring. For this compound, characteristic fragments would be expected from the loss of CO, the cleavage of the C5-C6 bond, and the loss of the methyl or phenyl group from the molecular ion. The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
In the IR spectrum of this compound, strong absorption bands characteristic of the amide functional groups would be prominent. The N-H stretching vibrations would be expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations would appear as intense bands around 1650-1700 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could offer insights into the conformational properties of the molecule in different states.
X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis
Elucidation of Intramolecular Interactions and Bond Lengths/Angles
While specific X-ray crystallographic data for this compound is not publicly available, the intramolecular geometry can be reliably inferred from studies on closely related 2,3- and 2,5-piperazinedione (B512043) derivatives. The central six-membered piperazinedione ring is known to adopt a non-planar conformation to minimize steric strain. Typically, this ring assumes a half-chair or a boat conformation. nih.govresearchgate.net In the case of this compound, the presence of a bulky phenyl group and a methyl group at the C5 position would significantly influence the ring's puckering and the preferred orientation of these substituents.
In related structures, such as 1,4-bis(3-methylphenyl)piperazine-2,5-dione, the nitrogen atoms within the piperazine (B1678402) ring exhibit a planar configuration, a deviation from the typical pyramidal geometry of amines. nih.gov This planarity is attributed to the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl groups, creating a partial double bond character in the N-C=O amide bonds. nih.gov This resonance effect also influences the bond lengths within the heterocyclic ring.
The expected bond lengths and angles for the core piperazinedione structure are presented in Table 1, based on data from analogous compounds. The C-N bonds within the amide linkages are expected to be shorter than a typical C-N single bond, while the C=O bonds will be slightly elongated compared to a standard ketone carbonyl. The bond angles around the sp2-hybridized carbons and nitrogens of the amide groups will be close to 120°, while the angles around the sp3-hybridized carbons will be approximately 109.5°, albeit distorted due to ring strain and steric hindrance from the substituents.
Table 1: Typical Intramolecular Bond Lengths and Angles in a Piperazinedione Ring
| Bond/Angle | Typical Value |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.33 Å |
| C-C Bond Length | ~1.52 Å |
| N-C-C Angle | ~115° |
| C-N-C Angle | ~125° |
| O=C-N Angle | ~122° |
| Note: These are generalized values and can vary based on substitution and crystal packing forces. |
Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-Stacking)
In the solid state, molecules of this compound are expected to arrange themselves in a highly ordered three-dimensional lattice, stabilized by a network of intermolecular forces.
Table 2: Common Intermolecular Interactions in Phenyl-Substituted Piperazinediones
| Interaction Type | Description | Typical Distance |
| Hydrogen Bonding | N-H···O=C interactions forming chains or sheets. | D···A distance of ~2.9 Å |
| π-Stacking | Parallel-displaced or face-to-face interactions between phenyl rings of adjacent molecules. | Interplanar distance of ~3.4-3.8 Å |
| van der Waals | Weaker, non-directional forces contributing to the overall crystal packing. | N/A |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment
The C5 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules. nih.govnih.gov
These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. nih.gov An ECD spectrum plots the difference in absorption of left and right circularly polarized light against wavelength, resulting in positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.
For this compound, the key chromophores are the two amide groups within the piperazinedione ring and the phenyl group. The electronic transitions of these chromophores will give rise to characteristic bands in the ECD spectrum. Studies on similar chiral 2,3-piperazinediones have shown that the helicity of the twisted oxamide (B166460) chromophore dictates the sign of the Cotton effects associated with the π-π* electronic transitions. nih.gov
To assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra generated through quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.govresearchgate.net By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute stereochemistry.
Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light. scielo.org.za While closely related to ECD, ORD spectra can be more complex to interpret directly. However, the combination of both ECD and ORD data provides a robust method for the stereochemical elucidation of chiral molecules like this compound.
Computational Chemistry and Theoretical Investigations of 2,3 Piperazinediones
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum mechanical calculations are fundamental to understanding the electronic behavior of 5-Methyl-5-phenyl-2,3-piperazinedione. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability.
For related heterocyclic compounds, such as certain piperine (B192125) analogs, QM calculations have been instrumental in understanding their electronic properties and reactivity. These studies often employ various levels of theory to predict how the molecule will interact with other chemical species.
Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations
The 2,3-piperazinedione (B147188) ring is not planar and can adopt several different conformations. The presence of a methyl and a phenyl group at the 5-position introduces significant steric considerations that influence the preferred three-dimensional structure of this compound. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules.
MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. This allows for the rapid exploration of a large number of possible conformations. MD simulations build upon this by simulating the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound and the transitions between different conformational states. For instance, studies on similar heterocyclic systems have utilized MD simulations to understand how the molecule behaves in a solution, which is critical for predicting its biological activity.
Density Functional Theory (DFT) Calculations for Ground State Geometries, Vibrational Frequencies, and Spectroscopic Property Predictions
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. It is particularly effective for calculating the ground state geometry of molecules like this compound. By finding the lowest energy arrangement of the atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high precision.
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound. For example, in studies of piperazinyl-methyl-pyridazinone derivatives, DFT calculations using the B3LYP functional were employed to optimize the geometry of the molecules. ebyu.edu.tr Similarly, research on piperine analogs utilized DFT with the B3LYP/6-311G(d,p) basis set for conformational analysis. researchgate.net
Below is a table illustrating the kind of data that can be generated from DFT calculations for a molecule like this compound, based on typical values for similar organic compounds.
| Property | Predicted Value |
| Ground State Energy | -X.XXX Hartrees |
| Dipole Moment | Y.YY Debye |
| C=O Stretch Freq. | ~1700-1750 cm⁻¹ |
| N-H Stretch Freq. | ~3200-3400 cm⁻¹ |
| C-N Stretch Freq. | ~1200-1350 cm⁻¹ |
Note: The values in this table are illustrative and represent typical ranges for similar functional groups.
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, this could include investigating its synthesis, degradation, or reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction pathway.
The structure and energy of the transition state provide crucial information about the kinetics and feasibility of a reaction. For example, in the study of related compounds, computational methods have been used to propose mechanisms for their formation. researchgate.net These studies often involve calculating the energy barriers for different possible pathways to determine the most likely mechanism.
Predictive Modeling of Reactivity and Stability of the 2,3-Piperazinedione Core
Predictive models based on computational chemistry can be used to estimate the reactivity and stability of the 2,3-piperazinedione core in various chemical environments. By calculating properties such as electrostatic potential maps, chemists can identify the regions of the molecule that are most likely to be involved in electrostatic interactions.
The stability of the piperazinedione ring can be assessed by calculating its ring strain energy. Furthermore, the effect of the methyl and phenyl substituents on the stability and reactivity of the ring can be systematically studied by comparing the properties of this compound with those of the unsubstituted 2,3-piperazinedione.
Analysis of Aromaticity and Electron Delocalization within the Piperazinedione Ring and Phenyl Substituent
The phenyl group attached to the piperazinedione ring is aromatic, which has a significant impact on the electronic properties of the entire molecule. Computational methods can be used to quantify the aromaticity of the phenyl ring and to investigate the extent of electron delocalization between the phenyl group and the piperazinedione core.
Structure Activity Relationship Sar Studies and Strategic Structural Modifications of 2,3 Piperazinedione Derivatives
Impact of Substituent Nature (Methyl, Phenyl) and Position on Molecular Conformation and Electronic Distribution
The nature and position of substituents on the 2,3-piperazinedione (B147188) ring profoundly influence its three-dimensional shape and the distribution of electrons, which are critical determinants of its interaction with biological targets. In the case of 5-Methyl-5-phenyl-2,3-piperazinedione, the presence of both a small alkyl group (methyl) and a bulky aromatic group (phenyl) at the C5 position introduces significant steric and electronic effects.
Electronically, the phenyl group acts as an electron-withdrawing moiety through inductive effects, while the methyl group is weakly electron-donating. The amide functionalities within the piperazinedione ring are key electronic features, with the carbonyl oxygens acting as hydrogen bond acceptors and the N-H protons as hydrogen bond donors. The electronic nature of the substituents at C5 can modulate the acidity of the N-H protons and the nucleophilicity of the carbonyl oxygens, thereby affecting the strength of hydrogen bonding interactions with target receptors.
Identification of Key Pharmacophoric Features within the 2,3-Piperazinedione Scaffold for Target Interactions
A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. For the 2,3-piperazinedione scaffold, several key pharmacophoric features have been identified that contribute to its biological activity.
The core pharmacophore of 2,3-piperazinedione derivatives generally consists of:
Two hydrogen bond acceptors: These are the two carbonyl oxygens (C=O) of the piperazinedione ring.
Two hydrogen bond donors: These are the two nitrogen-hydrogen (N-H) groups of the piperazinedione ring.
A hydrophobic/lipophilic region: This is provided by the substituents at the C5 position.
In this compound, the phenyl and methyl groups at the C5 position constitute a significant hydrophobic domain. The spatial arrangement of these features is critical for target recognition. The distance and orientation between the hydrogen bonding groups and the hydrophobic region define the pharmacophoric pattern that is recognized by the binding site of a receptor or enzyme. The specific nature of the substituents at C5 can influence the potency and selectivity of the compound by optimizing interactions with the hydrophobic pocket of the target.
Rational Design of Derivatives to Enhance Specific Biological Interactions (in vitro)
The rational design of novel 2,3-piperazinedione derivatives aims to enhance their affinity and selectivity for a specific biological target by systematically modifying their structure. This process is guided by an understanding of the structure-activity relationships and the pharmacophoric requirements of the target.
Starting from the lead compound, this compound, medicinal chemists can introduce structural modifications to probe the chemical space around the scaffold. For instance, the phenyl group could be substituted with various electron-donating or electron-withdrawing groups to modulate its electronic properties and steric bulk. This can lead to improved π-π stacking or van der Waals interactions within the binding pocket.
Similarly, the methyl group could be replaced with other alkyl chains of varying lengths or with functional groups capable of forming additional interactions, such as hydrogen bonds or ionic bonds. The nitrogen atoms of the piperazinedione ring can also be substituted to explore the impact on hydrogen bonding capacity and lipophilicity. These rationally designed derivatives are then synthesized and evaluated in in vitro assays to determine their binding affinity and functional activity, providing valuable feedback for further optimization.
Stereochemical Influence on Molecular Recognition and Functional Response
Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. The C5 atom of this compound is a stereocenter, meaning the compound can exist as two enantiomers: (R)-5-Methyl-5-phenyl-2,3-piperazinedione and (S)-5-Methyl-5-phenyl-2,3-piperazinedione.
The three-dimensional arrangement of the methyl and phenyl groups around the chiral center is different for each enantiomer. Since biological targets such as receptors and enzymes are themselves chiral, they can differentiate between these two enantiomers. This stereoselectivity can result in one enantiomer having a significantly higher affinity for the target than the other.
For example, the (R)-enantiomer might fit perfectly into the binding site, allowing for optimal interactions with the key amino acid residues, while the (S)-enantiomer may experience steric clashes or be unable to form the necessary bonds, resulting in lower or no activity. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the development of this compound as a potential therapeutic agent.
Bioisosteric Replacement Strategies for Modulating Interaction Profiles and Scaffold Properties
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. This approach can be applied to the this compound scaffold to fine-tune its interaction profile.
For instance, the phenyl group could be replaced with other aromatic systems, such as thiophene, pyridine, or furan. These bioisosteres can mimic the steric and electronic properties of the phenyl ring while potentially introducing new interactions or altering the metabolic stability of the compound.
In Vitro Biological Target Interaction and Mechanistic Studies of 2,3 Piperazinedione Derivatives
Enzyme Inhibition Studies (in vitro biochemical assays)
Derivatives of the piperazinedione and related piperazine (B1678402) structures have been extensively evaluated for their ability to inhibit a range of enzymes, demonstrating their potential as modulators of key biological pathways.
Histone Deacetylases (HDACs): A series of novel derivatives incorporating a 2,5-diketopiperazine (DKP) skeleton have been identified as potent and selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov Many of these compounds demonstrated inhibitory concentrations (IC₅₀) in the low nanomolar range for HDAC6, with significant selectivity over other HDAC isoforms. nih.gov For instance, compound 21b from one study was found to be a particularly potent inhibitor with an IC₅₀ of 0.73 nM for HDAC6, exhibiting 144- to 10,941-fold selectivity against other HDACs. nih.gov Western blot analyses have further confirmed the selective HDAC6 inhibitory activity of these compounds in cellular models. nih.gov
Tubulin Polymerization: Piperazine and diketopiperazine derivatives have emerged as significant inhibitors of tubulin polymerization, a critical process in cell division. One study detailed a series of arylamide derivatives with a piperazine moiety that act as tubulin polymerization inhibitors. nih.gov The representative compound, MY-1121 , displayed potent anticancer activity with IC₅₀ values in the nanomolar range against various cancer cell lines. nih.gov Further investigation revealed that MY-1121 binds to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. nih.gov Similarly, diketopiperazine derivatives, including plinabulin, have been shown to inhibit tubulin assembly. nih.govrsc.org
Cholinesterases: Piperazine and piperidine (B6355638) derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. nih.govacgpubs.org One study on piperazine derivatives reported half-maximal inhibitory concentrations (IC₅₀) ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov Another study on piperidinone derivatives found that some compounds were more potent against AChE than BuChE. acgpubs.org For example, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE with an IC₅₀ of 12.55 µM, while compound 1g (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) showed the best anti-BuChE activity with an IC₅₀ of 17.28 µM. acgpubs.org
Peroxidases: While the provided search results focus more on other enzyme targets, the broader class of piperazine-containing compounds has been explored for various pharmacological activities, which can include interactions with peroxidases, although specific detailed studies on this aspect for 2,3-piperazinediones were not prominent in the search results.
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| 2,5-Diketopiperazine Derivatives | Histone Deacetylase 6 (HDAC6) | Potent and selective inhibition with IC₅₀ values as low as 0.73 nM. | nih.gov |
| Arylamide Piperazine Derivatives | Tubulin Polymerization | Inhibition via binding to the colchicine site on β-tubulin; nanomolar IC₅₀ values. | nih.gov |
| Piperazine Derivatives | Cholinesterases (AChE, BChE) | IC₅₀ values in the low micromolar range for both AChE and BChE. | nih.gov |
| Piperidinone Derivatives | Cholinesterases (AChE, BChE) | Differential potency, with some compounds showing higher selectivity for AChE. | acgpubs.org |
Kinetic studies have provided insights into how these derivatives interact with their enzyme targets. For instance, piperidine-3-carbohydrazide-hydrazones, which are cholinesterase inhibitors, were found to exhibit a mixed-type inhibition mechanism. nih.gov Molecular modeling and docking studies have been instrumental in elucidating the binding modes. For HDAC6 inhibitors, simulations showed that the high binding affinity of compounds like 21b could be rationalized by their specific interactions within the enzyme's active site. nih.gov In the case of tubulin polymerization inhibitors, molecular docking has confirmed that compounds like MY-1121 bind to the colchicine binding site of β-tubulin. nih.gov These computational studies help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors.
Receptor Binding and Modulation Studies (in vitro assays)
Piperazine-containing compounds have been profiled for their ability to bind to and modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs).
Peptide Receptors and GPCRs: The piperazine and piperidine moieties are common scaffolds in ligands targeting a variety of GPCRs. nih.govnih.gov Studies have shown that derivatives can exhibit high affinity for dopamine (B1211576) receptors (D₂, D₃, D₄) and serotonin (B10506) receptors (5-HT₁ₐ, 5-HT₂ₐ, etc.). nih.gov For example, a series of N-(2-methoxyphenyl)piperazine analogs showed high affinity for D₃ receptors, with Kᵢ values ranging from 0.3 to 0.9 nM. nih.gov Furthermore, piperazine and piperidine derivatives have been investigated as antagonists for the histamine (B1213489) H₃ receptor, a GPCR involved in neuromodulation. nih.gov Some of these compounds also showed high affinity for sigma-1 receptors. nih.gov
| Compound Class | Receptor Target | Affinity (Kᵢ) | Reference |
|---|---|---|---|
| N-(2-methoxyphenyl)piperazine Analogs | Dopamine D₃ Receptor | 0.3 - 0.9 nM | nih.gov |
| Piperidine Derivatives | Histamine H₃ Receptor | 3.17 - 7.70 nM | nih.gov |
| Piperidine Derivatives | Sigma-1 Receptor | 3.64 - 1531 nM | nih.gov |
The interaction of piperazine-based ligands with their receptors can be complex. Molecular modeling studies have been employed to understand whether these ligands bind to the primary (orthosteric) site or to a secondary (allosteric) site. For instance, in the study of histamine H₃ and sigma-1 receptor antagonists, molecular modeling helped to identify the putative protein-ligand interactions responsible for their high affinity. nih.gov Functional assays, such as those measuring G-protein activation or second messenger levels (e.g., cAMP), are used to determine if a ligand acts as an agonist, antagonist, or inverse agonist. nih.govnih.gov
Investigation of Molecular Mechanisms of Action in Cellular Models (in vitro)
In vitro cellular assays are crucial for understanding the downstream consequences of enzyme inhibition or receptor modulation by 2,3-piperazinedione (B147188) derivatives. For compounds targeting tubulin polymerization, cellular studies have demonstrated their ability to arrest the cell cycle at the G2/M phase and induce apoptosis (programmed cell death). nih.gov The inhibition of colony formation in cancer cell lines further supports their anti-proliferative effects. rsc.org For HDAC6 inhibitors, western blot analysis in cellular models has been used to confirm the increased acetylation of α-tubulin, a known substrate of HDAC6, thereby validating the on-target effect of the compounds. nih.gov These cellular studies provide a critical link between the molecular interaction observed in biochemical assays and the ultimate biological response.
Cellular Pathway Perturbations
Research into the effects of piperazinedione derivatives on cellular pathways has revealed a range of activities, including the inhibition of DNA synthesis and modulation of cell cycle progression. For instance, studies on certain 2,5-piperazinedione (B512043) derivatives have demonstrated their ability to selectively inhibit DNA synthesis without affecting RNA and protein synthesis. nih.gov This targeted inhibition suggests a potential mechanism of action that involves interference with the cellular machinery responsible for DNA replication.
One notable derivative, 2,5-piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride (NSC-135758), has been shown to cause an accumulation of cells in the G2 phase of the cell cycle. nih.gov This disruption of the normal cell cycle progression points towards an interaction with cellular components that regulate cell division. While the specific pathways perturbed by 5-Methyl-5-phenyl-2,3-piperazinedione remain unelucidated, the activities of related compounds suggest that this class of molecules may have the potential to influence critical cellular processes.
Furthermore, some 1,4-disubstituted piperazine-2,5-dione derivatives have been investigated for their antioxidant properties and their ability to protect against oxidative stress-induced cell damage. nih.gov These findings indicate a potential role for piperazinedione scaffolds in modulating cellular responses to oxidative insults, a pathway implicated in a variety of pathological conditions.
Studies on Interactions with Cellular Macromolecules
The interaction of small molecules with cellular macromolecules such as DNA, RNA, and proteins is a cornerstone of pharmacological activity. For the piperazinedione class, evidence suggests that DNA can be a primary target. The inhibitory effect of NSC-135758 on DNA synthesis is believed to be a result of its activity as an alkylating agent, which involves the formation of covalent bonds with DNA. nih.gov This interaction can lead to DNA damage and ultimately inhibit cell proliferation.
The methyl group at the 5-position could also influence these interactions. Structure-activity relationship studies on other piperazine-containing compounds have shown that the presence and position of a methyl group can significantly impact biological activity. researchgate.net This substituent could affect the compound's conformation, lipophilicity, and steric hindrance, thereby influencing its binding affinity and selectivity for specific macromolecules.
Target Validation Strategies in Academic Research Contexts
In academic research, the validation of a biological target is a critical step in the early stages of drug discovery. This process aims to confirm that the modulation of a specific target (e.g., an enzyme or receptor) by a compound is responsible for the observed biological effect. For compounds like this compound, where the specific target is unknown, a series of validation strategies would be necessary.
Initial approaches often involve screening the compound against a panel of known biological targets to identify potential interactions. This can be achieved through various high-throughput screening methods. If a preliminary activity is observed, for instance, anticonvulsant or antimicrobial effects, further studies would focus on targets known to be involved in those pathways.
For example, if a piperazinedione derivative exhibits antimicrobial activity, target validation might involve assessing its ability to inhibit specific bacterial enzymes essential for survival. nih.gov This could include enzymes involved in cell wall synthesis or DNA replication.
In the context of potential central nervous system activity, target validation could involve studying the compound's interaction with neurotransmitter receptors or ion channels. The structural features of this compound, particularly the phenyl ring, might suggest an affinity for targets within the CNS.
Once a putative target is identified, further validation in academic settings typically involves:
Biochemical assays: To confirm direct binding and modulation of the target's activity.
Cell-based assays: To demonstrate that the compound's effect on cells is dependent on the presence and activity of the target.
Genetic approaches: Such as using knockout or knockdown cell lines to show that the absence or reduction of the target protein diminishes the compound's effect.
These multi-faceted approaches are essential to rigorously validate a biological target and provide a solid foundation for further preclinical development.
Advanced Research Methodologies Applied to 2,3 Piperazinedione Chemistry
Combinatorial Chemistry and High-Throughput Synthesis of 2,3-Piperazinedione (B147188) Libraries
Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of compounds, known as libraries. nih.govyoutube.com This approach has been instrumental in drug discovery since the mid-1990s, allowing for the simultaneous synthesis of millions of potential drug candidates. youtube.com Instead of synthesizing one molecule at a time, combinatorial methods create mixtures or arrays of compounds, which can then be screened for biological activity. youtube.com
The synthesis of piperazinedione libraries, specifically the related piperazine-2,5-diones, has been successfully achieved using solution-phase combinatorial chemistry. nih.gov For instance, a one-pot synthesis method was developed to create a 61-member library of piperazine-2,5-diones, demonstrating the feasibility of applying these techniques to the piperazinedione core. nih.gov High-throughput synthesis and screening (HTS) methodologies are essential for managing these large libraries. nih.govnih.gov HTS involves automated systems to rapidly test thousands to millions of compounds for a specific biological activity. nih.gov The development of efficient high-throughput synthesis for diverse azide (B81097) libraries, a key component for "click chemistry," further showcases the robustness of these methods for creating large sets of molecules for screening. rsc.org
Table 1: Illustrative Example of a Combinatorial Library Design for 2,3-Piperazinedione Derivatives
| Building Block A (Amine) | Building Block B (α-Keto Acid) | Resulting 2,3-Piperazinedione Derivative |
| Methylamine | Phenylglyoxylic acid | 1-Methyl-5-phenyl-2,3-piperazinedione |
| Ethylamine | Pyruvic acid | 1-Ethyl-5-methyl-2,3-piperazinedione |
| Benzylamine | 2-Oxobutanoic acid | 1-Benzyl-5-ethyl-2,3-piperazinedione |
| Aniline | 3-Methyl-2-oxobutanoic acid | 1,5-Diphenyl-6-methyl-2,3-piperazinedione |
This table is for illustrative purposes to demonstrate the concept of combinatorial synthesis.
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Piperazinedione Core
Fragment-Based Drug Discovery (FBDD) has emerged as a primary method for identifying lead compounds. rsc.orgdrugdiscoverychemistry.com This technique uses libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to screen against a biological target. mdpi.comnih.gov These fragments generally bind with low affinity, but they do so very efficiently, providing high-quality starting points for optimization into more potent, drug-like molecules. nih.gov The smaller size of fragment libraries (a few thousand compounds) allows for a more thorough exploration of chemical space compared to the vast libraries used in HTS. mdpi.com
The piperazinedione core represents an attractive scaffold for FBDD. Its rigid structure presents well-defined vectors for chemical modification, allowing fragments containing this core to be grown, merged, or linked to improve binding affinity and selectivity. nih.gov For example, FBDD has been successfully used to develop inhibitors for targets like trypanothione (B104310) reductase, where piperazine-containing fragments served as key starting points for medicinal chemistry campaigns. nih.gov The synthesis of diverse piperidine (B6355638) fragments, which are structurally related to piperazines, highlights the chemical efforts to explore 3D fragment space for FBDD programs. whiterose.ac.ukrsc.org
Table 2: Key Principles of Fragment-Based Drug Discovery (FBDD)
| Principle | Description | Relevance to Piperazinediones |
| Fragment Screening | Screening of low molecular weight compounds (fragments) against a target. | A library of simple 2,3-piperazinedione derivatives could be screened to identify initial binding hits. |
| Hit Validation | Confirmation of fragment binding using biophysical methods (e.g., NMR, X-ray crystallography, SPR). | Validating that a 2,3-piperazinedione fragment directly interacts with the intended biological target. |
| Fragment Elaboration | Growing, linking, or merging fragments to increase potency and selectivity. | Modifying the 5-Methyl-5-phenyl-2,3-piperazinedione core by adding functional groups to enhance its interaction with a target protein. |
| Structure-Based Design | Using structural information of the fragment-target complex to guide chemical modifications. | X-ray crystallography of a piperazinedione fragment bound to its target would reveal key interactions to optimize. |
Chemoinformatics and Virtual Screening Techniques for Ligand Identification and Optimization
Chemoinformatics applies computational methods to analyze and manage large sets of chemical data, playing a crucial role in modern drug discovery. nih.gov A key concept is "chemical space," a multidimensional representation where molecules are positioned based on their properties. nih.gov Virtual screening (VS) is a chemoinformatic technique that uses computational models to screen large libraries of compounds in silico to identify those most likely to bind to a drug target. nih.govrsc.org
For a compound like this compound, chemoinformatic tools can be used to analyze its properties and compare it to libraries of known active compounds. Virtual screening could be employed to dock a library of 2,3-piperazinedione derivatives into the binding site of a target protein to predict their binding affinity and mode. nih.govcpu.edu.cn This process helps prioritize which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov For instance, virtual screening of commercial databases like ChemDiv has been used to identify novel inhibitors for various targets. chemdiv.com
Table 3: Common Molecular Descriptors for Chemoinformatic Analysis
| Descriptor | Definition | Potential Application for 2,3-Piperazinediones |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Ensuring derivatives remain within a drug-like range (e.g., <500 Da). |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Optimizing solubility and permeability properties of the compound series. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Modulating the compound's ability to form hydrogen bonds with the target. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Fine-tuning interactions within the target's binding pocket. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | Predicting cell permeability and oral bioavailability of new derivatives. |
Biophysical Techniques for Characterizing Ligand-Target Interactions
Biophysical techniques are essential for confirming and quantifying the interaction between a potential drug molecule and its biological target. Two of the most powerful and widely used methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions in real-time without the need for labels. nih.govyoutube.com It measures changes in the refractive index on a sensor chip surface as an analyte (e.g., a 2,3-piperazinedione derivative) flows over and binds to an immobilized ligand (e.g., a target protein). youtube.comyoutube.com This allows for the determination of key kinetic parameters such as the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. youtube.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.govspringernature.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the resulting heat change is measured after each injection. springernature.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS). nih.govnih.govwhiterose.ac.uk This information is invaluable for understanding the driving forces behind the binding interaction. whiterose.ac.uk
Table 4: Comparison of SPR and ITC for Ligand-Target Characterization
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Measurement | Change in refractive index (mass change on surface) | Heat change upon binding |
| Key Outputs | Kinetics (kₐ, kₔ), Affinity (K₋) | Thermodynamics (Kₐ, ΔH, ΔS), Stoichiometry (n) |
| Labeling Required | No | No |
| Immobilization | One binding partner must be immobilized on a sensor chip. | Both partners are in solution. |
| Throughput | Can be adapted for high-throughput screening. | Generally lower throughput. |
| Sample Consumption | Relatively low. | Can be higher, especially for the component in the cell. |
Application of Artificial Intelligence and Machine Learning in Predictive Modeling and Design of 2,3-Piperazinedione Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the creation of predictive models. mdpi.comchemrxiv.org These technologies can be applied to predict a wide range of properties, from a molecule's biological activity against a specific target to its absorption, distribution, metabolism, and excretion (ADMET) characteristics. nih.goviapchem.org
Table 5: Applications of AI/ML in the Design of 2,3-Piperazinedione Derivatives
| AI/ML Application | Description | Example for 2,3-Piperazinediones |
| Predictive Modeling (QSAR) | Training models to predict the biological activity or properties of new compounds based on their structure. nih.gov | Predicting the inhibitory potency of novel 5-substituted-2,3-piperazinediones against a target enzyme. |
| ADMET Prediction | Using ML to forecast pharmacokinetic and toxicity profiles early in the discovery process. iapchem.org | Estimating the oral bioavailability and potential toxicity of a designed this compound analog. |
| De Novo Drug Design | Employing generative algorithms to create novel molecular structures with desired properties. nih.gov | Generating new piperazinedione-based scaffolds predicted to have high affinity and selectivity for a target protein. |
| Virtual Screening Enhancement | Using ML to score and rank compounds from large virtual libraries more effectively than traditional docking alone. | Developing an ML model to prioritize a virtual library of millions of piperazinedione derivatives for further investigation. |
Future Research Directions and Unaddressed Areas in 2,3 Piperazinedione Chemistry
Development of Novel and Green Synthetic Methodologies for 2,3-Piperazinediones
The synthesis of 2,3-piperazinediones often relies on multi-step procedures that may involve harsh reagents and generate significant chemical waste. A key area for future research is the development of more efficient and environmentally benign synthetic routes. This includes the exploration of:
Catalytic Methods: Utilizing transition metal or organocatalysis to streamline synthetic pathways and improve atom economy.
Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and efficient production.
Biocatalysis: Using enzymes to perform key synthetic transformations with high chemo-, regio-, and stereoselectivity.
Microwave-Assisted Synthesis: Accelerating reaction times and improving yields through microwave irradiation.
The adoption of these green chemistry principles will be crucial for the sustainable development of novel 2,3-piperazinedione-based compounds.
Exploration of Underexplored Biological Targets and Pathways Amenable to 2,3-Piperazinedione (B147188) Modulation
While 2,3-piperazinediones have been investigated for their effects on certain biological targets, a vast landscape of potential molecular interactions remains uncharted. Future research should aim to:
Screen against Diverse Target Classes: Systematically evaluate 2,3-piperazinedione libraries against a broad range of enzymes, receptors, and ion channels.
Investigate Novel Signaling Pathways: Explore the impact of these compounds on less-studied cellular signaling cascades implicated in disease.
Phenotypic Screening: Utilize high-content imaging and other phenotypic screening platforms to identify novel biological activities without a preconceived target.
Uncovering new biological targets will open up new avenues for the therapeutic application of 2,3-piperazinediones in areas of unmet medical need.
Advancements in Computational Chemistry for More Accurate Prediction of Compound Behavior and Interactions
Computational tools are indispensable in modern drug discovery. For the 2,3-piperazinedione class, advancements in computational chemistry can significantly accelerate the design and optimization of new drug candidates. Key areas for development include:
Improved Force Fields: Developing more accurate force fields for molecular dynamics simulations to better predict the conformational behavior of 2,3-piperazinediones.
Enhanced Docking Algorithms: Creating more sophisticated docking algorithms that can accurately predict binding poses and affinities to a wider range of protein targets.
Quantum Mechanical Calculations: Employing quantum mechanics to gain a deeper understanding of the electronic properties and reactivity of the 2,3-piperazinedione scaffold.
Machine Learning and AI: Leveraging artificial intelligence to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to identify novel bioactive scaffolds.
These computational advancements will enable a more rational and efficient design of 2,3-piperazinedione derivatives with desired biological activities and drug-like properties.
Integrated Chemical Biology Approaches for Holistic Mechanistic Understanding of 2,3-Piperazinedione Activity
A comprehensive understanding of how 2,3-piperazinediones exert their biological effects requires a multi-faceted approach that integrates chemical and biological techniques. Future research should focus on:
Target Identification and Validation: Combining affinity-based proteomics, genetic approaches (e.g., CRISPR-Cas9 screening), and other methods to identify the direct molecular targets of bioactive 2,3-piperazinediones.
Mechanism of Action Studies: Utilizing a suite of biochemical, biophysical, and cell-based assays to elucidate the precise mechanism by which these compounds modulate their targets and downstream pathways.
Systems Biology Analysis: Employing genomics, transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to 2,3-piperazinedione treatment.
Such integrated approaches will provide a more complete picture of the pharmacology of these compounds, facilitating their translation into clinical applications.
Design of 2,3-Piperazinedione Derivatives as Chemical Probes for Elucidating Biological Processes
Beyond their therapeutic potential, 2,3-piperazinediones can be valuable tools for basic biological research. The development of specialized chemical probes based on this scaffold will enable the interrogation of complex biological systems. This involves designing and synthesizing derivatives that incorporate:
Reporter Tags: Fluorescent dyes, biotin, or other tags for visualizing the subcellular localization of the compound and its target.
Photoaffinity Labels: Photoreactive groups that allow for covalent cross-linking to the target protein upon UV irradiation, facilitating target identification.
Minimalist Functional Groups: Carefully chosen modifications that retain biological activity while minimizing steric hindrance for use in cellular and in vivo studies.
The creation of a toolbox of 2,3-piperazinedione-based chemical probes will empower researchers to dissect intricate biological processes with high spatial and temporal resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
